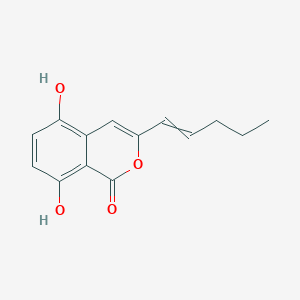
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes hydroxyl groups and a pentenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable phenol derivative with a pentenyl ketone under acidic or basic conditions. The reaction may require specific catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The double bond in the pentenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Saturated benzopyran derivatives.
Substitution: Ethers or esters of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antioxidant properties due to the presence of hydroxyl groups, making it a candidate for studies related to oxidative stress and cellular protection.
Medicine
In medicine, derivatives of benzopyrans are often explored for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be investigated for similar therapeutic potentials.
Industry
Industrially, benzopyran derivatives are used in the synthesis of dyes, fragrances, and pharmaceuticals. This compound may find applications in these areas due to its unique structural features.
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one would depend on its specific biological activity. Generally, compounds with hydroxyl groups can act as antioxidants by donating hydrogen atoms to neutralize free radicals. The pentenyl side chain may also interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A benzopyran derivative known for its fragrance and anticoagulant properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Compounds structurally similar to benzopyrans, often studied for their medicinal properties.
Uniqueness
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
CAS No. |
824952-05-8 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5,8-dihydroxy-3-pent-1-enylisochromen-1-one |
InChI |
InChI=1S/C14H14O4/c1-2-3-4-5-9-8-10-11(15)6-7-12(16)13(10)14(17)18-9/h4-8,15-16H,2-3H2,1H3 |
InChI Key |
IGZDEFGSVLJTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


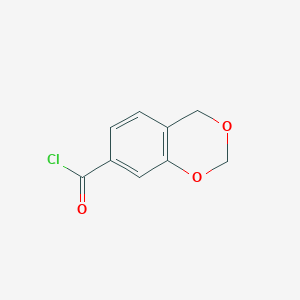
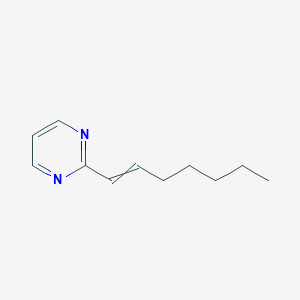
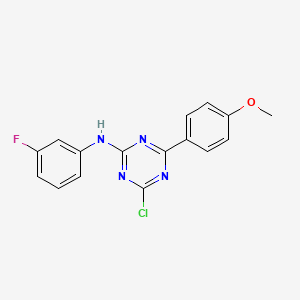
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
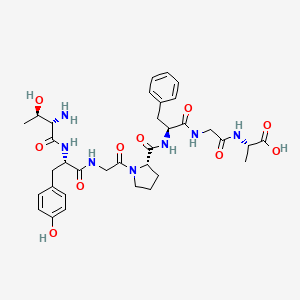


![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
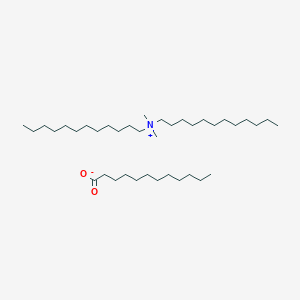

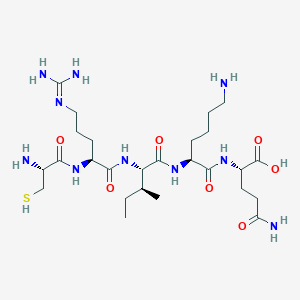
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
